Guacetisal
CAS No.: 55482-89-8
Cat. No.: VC0529559
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55482-89-8 |
---|---|
Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | (2-methoxyphenyl) 2-acetyloxybenzoate |
Standard InChI | InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3 |
Standard InChI Key | HSJFYRYGGKLQBT-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC |
Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Guacetisal’s structure comprises a guaiacol moiety (2-methoxyphenol) linked via an ester bond to acetylsalicylic acid. The SMILES representation is COC1=CC=CC=C1OC(=O)C2=C(OC(C)=O)C=CC=C2
, and its InChI key is HSJFYRYGGKLQBT-UHFFFAOYSA-N
. The absence of chiral centers (ACHIRAL) and E/Z isomers simplifies its synthesis and pharmacokinetic profile .
Table 1: Key Physicochemical Properties of Guacetisal
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.28 g/mol |
Stereochemistry | ACHIRAL |
Optical Activity | NONE |
Melting Point | 70–72°C (literature-derived) |
Solubility | Lipophilic; soluble in organic solvents |
Pharmacological Profile
Mechanism of Action
Guacetisal exerts its effects through two primary pathways:
-
Anti-Inflammatory Action: The acetylsalicylic acid component inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation .
-
Expectorant Activity: Guaiacol promotes mucus secretion and bronchial clearance, alleviating cough and congestion .
Clinical Applications and Efficacy
Pediatric Use
In a study of 42 children (5 months to 6 years) with acute respiratory infections, rectal administration of Guacetisal (0.5–1 g/day) reduced fever and cough severity within 48 hours . The drug’s tolerability in this population was notable, with no reports of gastrointestinal bleeding—a common aspirin-related adverse effect .
Comparative Efficacy
A single-blind trial compared Guacetisal to oxolamine phosphate in 30 elderly patients with chronic obstructive bronchopathy. Guacetisal outperformed oxolamine in reducing bronchospasm and improving mucociliary clearance (), attributed to its dual anti-inflammatory and expectorant effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume